

Application Note: Comprehensive Analytical Characterization of 6-Chloro-N-cyclopentyl-2-pyrazinamine

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Compound of Interest

Compound Name:	6-Chloro-N-cyclopentyl-2-pyrazinamine
CAS No.:	642459-02-7
Cat. No.:	B3024795

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Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of **6-Chloro-N-cyclopentyl-2-pyrazinamine**, a key heterocyclic amine intermediate in pharmaceutical research and development. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering robust and validated techniques for assessing the identity, purity, and structural integrity of this compound. The application note covers essential analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section provides the scientific rationale behind the chosen methodology, detailed step-by-step protocols, and expected data, ensuring scientific integrity and reproducibility.

Introduction to 6-Chloro-N-cyclopentyl-2-pyrazinamine

6-Chloro-N-cyclopentyl-2-pyrazinamine is a substituted pyrazine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif is a common scaffold in

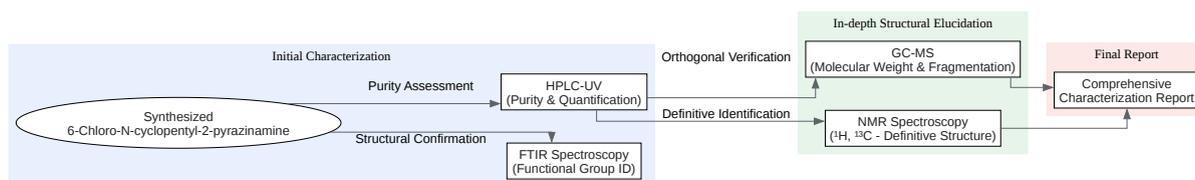
the development of various therapeutic agents. The purity and structural confirmation of this compound are critical to ensure the validity of downstream biological and pharmacological studies. This guide establishes a multi-pronged analytical approach to provide a complete characterization profile of the molecule.

Compound Properties:

Property	Value	Source
Molecular Formula	C ₉ H ₁₂ ClN ₃	Inferred from name
Molecular Weight	197.67 g/mol	Calculated
Melting Point	131 °C	[1]
Boiling Point	323-329 °C	[1]
LogP (Octanol-Water)	2.07	[1]
Water Solubility	1.28e-2 g/L	[1]
pKa (Basic)	3.02	[1]

Integrated Analytical Workflow

A sequential and complementary analytical workflow is recommended for the comprehensive characterization of **6-Chloro-N-cyclopentyl-2-pyrazinamine**. This approach ensures that multiple orthogonal techniques are employed to confirm the compound's identity and purity, providing a high degree of confidence in the analytical results.



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Caption: Integrated workflow for the characterization of **6-Chloro-N-cyclopentyl-2-pyrazinamine**.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle: Reversed-phase HPLC is an ideal method for determining the purity of **6-Chloro-N-cyclopentyl-2-pyrazinamine** due to its polarity. The compound is separated from potential impurities on a non-polar stationary phase with a polar mobile phase. Detection is typically achieved using a UV detector, as the pyrazine ring system contains a chromophore that absorbs in the UV region.

Protocol:

- Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
- Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 μ m particle size).
- Mobile Phase:
 - A: 0.1% Formic acid in Water

- B: 0.1% Formic acid in Acetonitrile
- Gradient Elution:
 - 0-15 min: 30% B to 90% B
 - 15-20 min: Hold at 90% B
 - 20-21 min: 90% B to 30% B
 - 21-25 min: Hold at 30% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 35 °C
- Injection Volume: 10 µL
- Detection Wavelength: 254 nm
- Sample Preparation: Prepare a 1 mg/mL stock solution of **6-Chloro-N-cyclopentyl-2-pyrazinamine** in acetonitrile. Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition (70:30 A:B).

Expected Results: A sharp, well-defined peak corresponding to **6-Chloro-N-cyclopentyl-2-pyrazinamine** should be observed. The purity can be calculated based on the area percentage of the main peak relative to the total peak area.

Parameter	Value
Column	C18 (4.6 x 150 mm, 5 µm)
Mobile Phase	Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid)
Flow Rate	1.0 mL/min
Detection	UV at 254 nm
Expected Retention Time	Dependent on the specific system, but should be well-resolved

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurity Profiling

Principle: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. **6-Chloro-N-cyclopentyl-2-pyrazinamine**, with a boiling point of 323-329 °C, is amenable to GC analysis. The gas chromatograph separates the compound from volatile impurities, and the mass spectrometer provides mass-to-charge ratio data, confirming the molecular weight and providing a characteristic fragmentation pattern for structural elucidation. [2][3]

Protocol:

- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.

- Ramp: 10 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
- Injector Temperature: 250 °C.
- Transfer Line Temperature: 280 °C.
- MS Source Temperature: 230 °C.
- MS Quadrupole Temperature: 150 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
- Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent like dichloromethane or ethyl acetate.

Expected Results: The total ion chromatogram (TIC) will show a primary peak at a specific retention time. The mass spectrum of this peak should exhibit a molecular ion peak ($[M]^+$) corresponding to the molecular weight of **6-Chloro-N-cyclopentyl-2-pyrazinamine** (197.67 g/mol), with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak approximately one-third the intensity of the M peak). Fragmentation patterns can be analyzed to further confirm the structure.

Parameter	Value
Column	DB-5ms (30 m x 0.25 mm, 0.25 μ m)
Carrier Gas	Helium
Ionization	Electron Ionization (EI), 70 eV
Expected Molecular Ion	m/z 197 (M^+), 199 ($M+2$) ⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Elucidation

Principle: NMR spectroscopy is the most powerful tool for the unambiguous determination of molecular structure. ^1H and ^{13}C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. 2D NMR techniques like COSY and HSQC can be used to establish connectivity between atoms. For pyrazine derivatives, NMR is crucial for confirming substituent positions.[4][5]

Protocol:

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6).
- Techniques:
 - ^1H NMR
 - ^{13}C NMR
 - Optional: COSY, HSQC, HMBC for full assignment.
- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

Expected ^1H NMR Spectral Features (in CDCl_3):

- Pyrazine Protons: Two doublets in the aromatic region (typically δ 7.5-8.5 ppm), showing coupling to each other.
- N-H Proton: A broad singlet, which may be exchangeable with D_2O . The chemical shift will be concentration-dependent.
- Cyclopentyl Protons:
 - A multiplet for the CH group attached to the nitrogen.
 - Multiple multiplets for the remaining CH_2 groups of the cyclopentyl ring.

Expected ^{13}C NMR Spectral Features (in CDCl_3):

- **Pyrazine Carbons:** Four distinct signals in the aromatic region (typically δ 130-160 ppm). The carbon attached to chlorine will be significantly affected.
- **Cyclopentyl Carbons:** Signals for the five carbons of the cyclopentyl ring in the aliphatic region (typically δ 20-60 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Principle: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. This technique is excellent for confirming the presence of key structural features in **6-Chloro-N-cyclopentyl-2-pyrazinamine**, such as the N-H bond, C-N bonds, C=N bonds within the pyrazine ring, and the C-Cl bond.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Protocol:

- **Instrumentation:** An FTIR spectrometer, typically with an attenuated total reflectance (ATR) accessory for solid samples.
- **Sample Preparation:** A small amount of the solid sample is placed directly on the ATR crystal.
- **Data Acquisition:** Spectra are typically collected over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Expected Characteristic Absorption Bands:

Wavenumber (cm^{-1})	Vibration	Functional Group
~3300-3400	N-H Stretch	Secondary Amine
~2850-2960	C-H Stretch	Cyclopentyl group
~1570-1620	C=N Stretch	Pyrazine ring
~1450-1600	C=C Stretch	Pyrazine ring
~1200-1350	C-N Stretch	Amine and ring
~600-800	C-Cl Stretch	Chloro-substituent

Conclusion

The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of **6-Chloro-N-cyclopentyl-2-pyrazinamine**. The combination of chromatographic and spectroscopic techniques ensures a high level of confidence in the identity, purity, and structural integrity of the compound, which is essential for its application in research and development.

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